![molecular formula C18H22BrN3O7S B14695870 gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine CAS No. 33812-54-3](/img/structure/B14695870.png)
gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine is a synthetic compound that belongs to the family of gamma-glutamyl peptides. These compounds are known for their role in various biochemical processes, including antioxidant defense, detoxification, and cellular signaling. The unique structure of this compound makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine typically involves the following steps:
Formation of the gamma-glutamyl bond: This step involves the reaction of glutamic acid with cysteine to form gamma-glutamylcysteine.
Addition of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, where a bromophenyl derivative reacts with the gamma-glutamylcysteine.
Formation of the final compound: The final step involves the addition of glycine to the gamma-glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteine intermediate to form the complete compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important for its stability and function.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study gamma-glutamyl bond formation and cleavage.
Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mechanism of Action
The mechanism of action of gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine involves its interaction with various molecular targets and pathways:
Antioxidant Defense: The compound participates in the detoxification of reactive oxygen species (ROS) by forming disulfide bonds.
Cellular Signaling: It modulates signaling pathways related to oxidative stress and inflammation.
Enzyme Inhibition: The bromophenyl group can inhibit certain enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine can be compared with other gamma-glutamyl peptides such as:
Gamma-Glutamylcysteine: A precursor in glutathione biosynthesis with similar antioxidant properties.
Gamma-Glutamyl-S-[2-(4-chlorophenyl)-2-oxoethyl]cysteinylglycine: A similar compound with a chlorophenyl group instead of a bromophenyl group, which may have different reactivity and biological effects.
Gamma-Glutamyl-S-[2-(4-methylphenyl)-2-oxoethyl]cysteinylglycine: Another analog with a methylphenyl group, used to study structure-activity relationships.
The uniqueness of this compound lies in its specific bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
33812-54-3 |
|---|---|
Molecular Formula |
C18H22BrN3O7S |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
2-amino-5-[[3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H22BrN3O7S/c19-11-3-1-10(2-4-11)14(23)9-30-8-13(17(27)21-7-16(25)26)22-15(24)6-5-12(20)18(28)29/h1-4,12-13H,5-9,20H2,(H,21,27)(H,22,24)(H,25,26)(H,28,29) |
InChI Key |
HFAHVYDCFUHZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
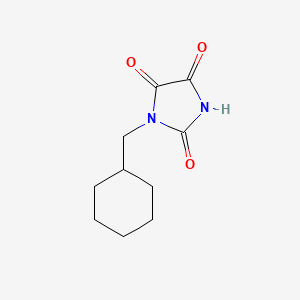
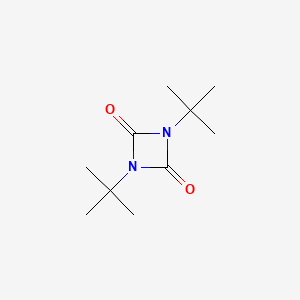
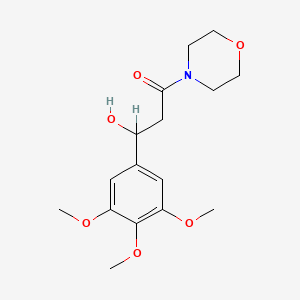
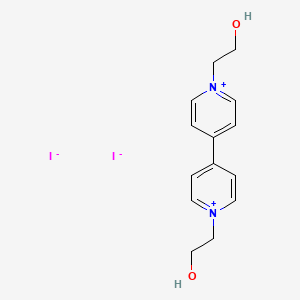
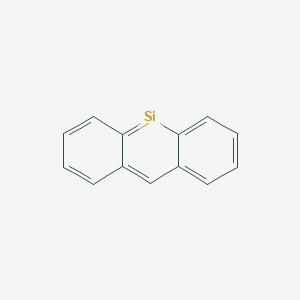
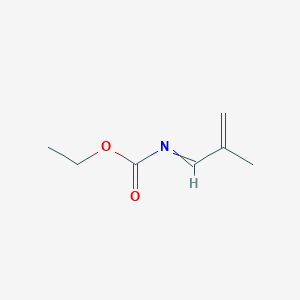
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
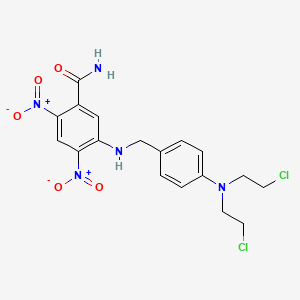
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)
